Methylcarbamyl PAF C-8

Description

BenchChem offers high-quality Methylcarbamyl PAF C-8 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methylcarbamyl PAF C-8 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C18H39N2O7P |

|---|---|

Molecular Weight |

426.5 g/mol |

IUPAC Name |

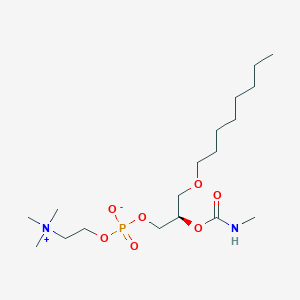

[(2R)-2-(methylcarbamoyloxy)-3-octoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |

InChI |

InChI=1S/C18H39N2O7P/c1-6-7-8-9-10-11-13-24-15-17(27-18(21)19-2)16-26-28(22,23)25-14-12-20(3,4)5/h17H,6-16H2,1-5H3,(H-,19,21,22,23)/t17-/m1/s1 |

InChI Key |

OUTYDBKAYFQMHA-QGZVFWFLSA-N |

Isomeric SMILES |

CCCCCCCCOC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)NC |

Canonical SMILES |

CCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)NC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Methylcarbamyl PAF C-8

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylcarbamyl Platelet-Activating Factor C-8 (Methylcarbamyl PAF C-8) is a synthetic analog of the potent lipid mediator, Platelet-Activating Factor (PAF). Its defining characteristic is the replacement of the acetyl group at the sn-2 position with a methylcarbamyl group. This modification confers significant resistance to degradation by the enzyme PAF acetylhydrolase (PAF-AH), resulting in a substantially longer biological half-life compared to endogenous PAF.[1][2][3] This stability makes Methylcarbamyl PAF C-8 and its longer-chain counterpart, Methylcarbamyl PAF C-16, invaluable tools for elucidating the downstream signaling pathways and physiological effects mediated by the PAF receptor (PAFR). This guide provides a comprehensive overview of the mechanism of action of Methylcarbamyl PAF C-8, detailing its interaction with the PAFR and the subsequent intracellular signaling cascades. It includes available quantitative data, detailed experimental protocols for studying its effects, and visualizations of the key pathways and workflows.

Core Mechanism of Action: A Stable Agonist of the PAF Receptor

Methylcarbamyl PAF C-8 functions as a direct agonist of the Platelet-Activating Factor Receptor (PAFR), a G-protein coupled receptor (GPCR).[4] The primary mechanism of action involves binding to and activation of the PAFR, initiating a cascade of intracellular signaling events.

A key feature of Methylcarbamyl PAF C-8 and its C-16 analog is their resistance to enzymatic degradation.[1][2][3] Endogenous PAF is rapidly inactivated by PAF acetylhydrolase (PAF-AH), which removes the acetyl group at the sn-2 position. The methylcarbamyl group in Methylcarbamyl PAF C-8 is not readily hydrolyzed by this enzyme, leading to a half-life of over 100 minutes in platelet-poor plasma.[1][2][3] This prolonged activity allows for more sustained receptor stimulation, making it a robust tool for experimental studies. Methylcarbamyl PAF C-8 is described as being equipotent to the C-16 analog.[1]

Downstream Signaling Pathways

Upon binding of Methylcarbamyl PAF C-8 to the PAFR, several key downstream signaling pathways are activated:

Intracellular Calcium Mobilization

Activation of the PAFR by Methylcarbamyl PAF C-8 leads to a rapid and dose-dependent increase in the concentration of free intracellular calcium ([Ca2+]i). This is a hallmark of PAFR activation and is a critical second messenger in many of the subsequent cellular responses. The increase in intracellular calcium is a result of release from intracellular stores, such as the endoplasmic reticulum, mediated by inositol (B14025) trisphosphate (IP3), and potentially through influx from the extracellular environment.

Mitogen-Activated Protein Kinase (MAPK) Cascade Activation

Methylcarbamyl PAF C-8 stimulation of the PAFR also leads to the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway.[1][2][3] This is a crucial signaling cascade that regulates a wide array of cellular processes, including gene expression, cell proliferation, differentiation, and apoptosis. The activation of the MAPK pathway, particularly the Extracellular signal-Regulated Kinase (ERK) subfamily, is a key event in the cellular response to Methylcarbamyl PAF C-8.

Induction of Proto-Oncogene Expression

A direct consequence of MAPK pathway activation is the induction of immediate-early genes, including the proto-oncogenes c-fos and c-myc.[1][2][3] These genes encode transcription factors that play a pivotal role in regulating the cell cycle and cellular proliferation. The upregulation of c-fos and c-myc is a key molecular event linking PAFR activation by Methylcarbamyl PAF C-8 to its effects on cell growth and division.

Data Presentation

The following tables summarize the available quantitative data for Methylcarbamyl PAF C-16, which is considered equipotent to Methylcarbamyl PAF C-8.[1]

Table 1: Receptor Binding Properties of Methylcarbamyl PAF C-16

| Parameter | Value | Cell Line | Reference |

| Binding Affinity (Kd) | 2.9 ± 0.9 nM | Raji lymphoblasts | |

| Number of Binding Sites | 14,800 per cell | Raji lymphoblasts | |

| Relative Potency vs. PAF | ~ 1/3 | Raji lymphoblasts |

Table 2: Biological Activity of Methylcarbamyl PAF C-16

| Biological Effect | Concentration Range | Notes | Reference |

| Intracellular Ca²⁺ Increase | 100 pM - 1 µM | Dose-dependent increase. Specific EC50 value not available in the reviewed literature. | |

| Platelet Aggregation | Not specified | Described as nearly equipotent to PAF C-16. Specific EC50 value not available in the reviewed literature. | [1] |

| MAPK Activation | Not specified | Confirmed activation. Quantitative fold-change not available in the reviewed literature. | [1][2][3] |

| c-fos/c-myc Induction | Not specified | Confirmed induction. Quantitative fold-change not available in the reviewed literature. | [1][2][3] |

Experimental Protocols

Detailed methodologies for key experiments to characterize the mechanism of action of Methylcarbamyl PAF C-8 are provided below.

PAF Receptor Binding Assay

This protocol is adapted from studies on Raji lymphoblasts.

Methodology:

-

Cell Culture: Culture Raji lymphoblasts in appropriate media and conditions.

-

Cell Preparation: Harvest cells and wash them to remove any interfering substances.

-

Binding Reaction: Incubate a fixed number of cells with increasing concentrations of radiolabeled Methylcarbamyl PAF (e.g., [³H]Methylcarbamyl PAF) in a suitable binding buffer at 4°C to prevent metabolism of the ligand.

-

Separation: After reaching equilibrium, separate the receptor-bound ligand from the free ligand. This is commonly achieved by rapid filtration through glass fiber filters.

-

Quantification: Measure the amount of radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Perform Scatchard analysis on the binding data to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).

-

Competition Assay: To determine relative potency, perform competition binding assays by incubating the cells with a fixed concentration of radiolabeled PAF and increasing concentrations of unlabeled Methylcarbamyl PAF.

Intracellular Calcium Measurement

This protocol describes a common method using a fluorescent calcium indicator.

Methodology:

-

Cell Loading: Load the cells (e.g., Raji lymphoblasts or other PAFR-expressing cells) with a calcium-sensitive fluorescent dye such as Fura-2 AM or Indo-1 AM. The acetoxymethyl (AM) ester form allows the dye to cross the cell membrane.

-

De-esterification: Once inside the cell, cellular esterases cleave the AM group, trapping the fluorescent indicator in the cytoplasm.

-

Baseline Measurement: Measure the baseline fluorescence of the cells before stimulation using a fluorometer, fluorescence microscope, or flow cytometer. For ratiometric dyes like Fura-2, measure the fluorescence at two different excitation wavelengths.

-

Stimulation: Add Methylcarbamyl PAF C-8 to the cells at various concentrations.

-

Post-stimulation Measurement: Continuously record the changes in fluorescence intensity over time.

-

Data Analysis: Calculate the ratio of fluorescence intensities (for ratiometric dyes) to determine the change in intracellular calcium concentration. The dose-response curve can be plotted to determine the EC50 value.

MAPK Activation Assay (Western Blot for p-ERK)

This protocol outlines the detection of phosphorylated ERK (p-ERK) as a marker for MAPK activation.

Methodology:

-

Cell Treatment: Treat PAFR-expressing cells with Methylcarbamyl PAF C-8 for various time points.

-

Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: Determine the protein concentration of the lysates to ensure equal loading.

-

SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a protein solution (e.g., bovine serum albumin or non-fat milk) to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of ERK (anti-p-ERK). In parallel, a separate blot can be incubated with an antibody for total ERK as a loading control.

-

Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using a chemiluminescent substrate.

-

Analysis: Quantify the band intensities to determine the relative increase in ERK phosphorylation.

Proto-oncogene (c-fos/c-myc) Expression Analysis (Northern Blot)

This protocol describes a classic method for analyzing mRNA expression levels.

Methodology:

-

Cell Treatment and RNA Extraction: Treat cells with Methylcarbamyl PAF C-8 for various time points and extract total RNA.

-

Gel Electrophoresis: Separate the RNA samples by size on a denaturing agarose (B213101) gel.

-

Blotting: Transfer the RNA from the gel to a nylon or nitrocellulose membrane.

-

Hybridization: Hybridize the membrane with a labeled probe specific for c-fos or c-myc mRNA.

-

Washing and Detection: Wash the membrane to remove unbound probe and detect the hybridized probe signal (e.g., by autoradiography for radioactive probes).

-

Analysis: Quantify the signal intensity to determine the relative expression levels of c-fos and c-myc mRNA.

Platelet Aggregation Assay

This protocol uses light transmission aggregometry to measure platelet aggregation.

Methodology:

-

Prepare Platelet-Rich Plasma (PRP): Obtain whole blood and centrifuge at a low speed to separate the PRP.

-

Baseline Measurement: Place a sample of PRP in an aggregometer cuvette and measure the baseline light transmission.

-

Induce Aggregation: Add Methylcarbamyl PAF C-8 to the PRP to induce platelet aggregation.

-

Measure Aggregation: As platelets aggregate, the turbidity of the sample decreases, and light transmission increases. The aggregometer records this change over time.

-

Data Analysis: Analyze the aggregation curve to determine the extent and rate of aggregation. A dose-response curve can be generated to determine the EC50.

Conclusion

Methylcarbamyl PAF C-8 is a potent and stable agonist of the Platelet-Activating Factor Receptor. Its resistance to degradation makes it a superior tool for studying PAFR-mediated signaling. The primary mechanism of action involves the activation of the PAFR, leading to the initiation of multiple downstream signaling cascades, including intracellular calcium mobilization, activation of the MAPK pathway, and the induction of proto-oncogenes c-fos and c-myc. These signaling events culminate in a variety of cellular responses, such as platelet aggregation and regulation of the cell cycle. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the intricate roles of PAF signaling in various physiological and pathological processes.

References

- 1. dr.iiserpune.ac.in:8080 [dr.iiserpune.ac.in:8080]

- 2. Methylcarbamyl PAF C-16|Platelet Activating Factor Analogue|TargetMol [targetmol.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Structural and molecular dynamics insights into the competitive inhibition of the platelet-activating factor receptor by acyl-PAF - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methylcarbamyl PAF C-8: Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylcarbamyl PAF C-8, with the systematic name 1-O-octyl-2-O-(N-methylcarbamoyl)-sn-glyceryl-3-phosphorylcholine, is a synthetic analog of Platelet-Activating Factor (PAF), a potent lipid mediator involved in a variety of physiological and pathological processes. This document provides a comprehensive overview of the chemical structure, physicochemical properties, and key biological activities of Methylcarbamyl PAF C-8. Detailed experimental protocols for its synthesis and for assays measuring its biological effects are provided to support further research and development.

Chemical Structure and Properties

Methylcarbamyl PAF C-8 is structurally characterized by an octyl ether linkage at the sn-1 position, an N-methylcarbamoyl group at the sn-2 position, and a phosphocholine (B91661) head group at the sn-3 position of the glycerol (B35011) backbone. The carbamoyl (B1232498) linkage at the sn-2 position renders the molecule resistant to hydrolysis by PAF acetylhydrolase (PAF-AH), the enzyme that rapidly degrades endogenous PAF. This resistance to degradation results in a significantly longer biological half-life, making it a valuable tool for studying PAF receptor-mediated signaling.

Chemical Identifiers

| Identifier | Value |

| Systematic Name | 1-O-octyl-2-O-(N-methylcarbamoyl)-sn-glyceryl-3-phosphorylcholine |

| Molecular Formula | C₁₈H₃₉N₂O₇P |

| Molecular Weight | 426.5 g/mol |

| SMILES | CCCCCCCCOC--INVALID-LINK--COP(=O)([O-])OCC--INVALID-LINK--(C)C |

| InChI | InChI=1S/C18H39N2O7P/c1-6-7-8-9-10-11-13-24-15-17(27-18(21)19-2)16-26-28(22,23)25-14-12-20(3,4)5/h17H,6-16H2,1-5H3,(H,19,21)/t17-/m1/s1 |

Physicochemical Properties

| Property | Value |

| Appearance | A solution in ethanol (B145695) |

| Purity | ≥98% |

| Solubility | DMF: ~25 mg/mLDMSO: ~25 mg/mLEthanol: ~50 mg/mLPBS (pH 7.2): ~25 mg/mL |

| Stability | Half-life of >100 minutes in platelet-poor plasma |

Synthesis Protocol

The synthesis of Methylcarbamyl PAF C-8 can be achieved through a multi-step process starting from sn-glycero-3-phosphocholine (GPC). The following is a representative synthetic scheme.

Materials

-

sn-glycero-3-phosphocholine (GPC)

-

Kieselguhr

-

Methyl isocyanate

-

Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Anhydrous chloroform

-

Anhydrous methanol

-

Silica (B1680970) gel for column chromatography

-

Appropriate solvents for chromatography (e.g., chloroform, methanol, water mixtures)

Procedure

-

Preparation of GPC-Kieselguhr Complex:

-

Dissolve GPC in methanol.

-

Add kieselguhr to the solution and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder of GPC adsorbed onto kieselguhr.

-

-

Alkylation at the sn-1 Position:

-

Suspend the GPC-kieselguhr complex in anhydrous chloroform.

-

Add 1-bromooctane and a suitable base (e.g., silver oxide) to the suspension.

-

Stir the reaction mixture at room temperature for 24-48 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture and evaporate the solvent to yield 1-O-octyl-sn-glycero-3-phosphocholine (lyso-PAF C-8).

-

Purify the product by silica gel column chromatography.

-

-

Carbamoylation at the sn-2 Position:

-

Dissolve the purified lyso-PAF C-8 in anhydrous chloroform.

-

Add an excess of methyl isocyanate to the solution.

-

Add DMAP as a catalyst.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction by TLC.

-

Upon completion, evaporate the solvent and purify the crude product by silica gel column chromatography using a chloroform-methanol-water solvent system to yield Methylcarbamyl PAF C-8.

-

Biological Activities and Experimental Protocols

Methylcarbamyl PAF C-8 is a potent agonist of the PAF receptor and exhibits a range of biological activities, including induction of platelet aggregation, activation of mitogen-activated protein kinase (MAPK) signaling, and cell cycle arrest.

Platelet Aggregation

Methylcarbamyl PAF C-8 induces platelet aggregation in a dose-dependent manner. The following protocol describes a typical platelet aggregation assay using light transmission aggregometry (LTA).

-

Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

-

Collect human venous blood into tubes containing 3.2% sodium citrate.

-

Centrifuge the blood at 200 x g for 15 minutes at room temperature to obtain PRP.

-

Transfer the supernatant (PRP) to a new tube.

-

Centrifuge the remaining blood at 2000 x g for 10 minutes to obtain PPP.

-

Adjust the platelet count in the PRP to approximately 2.5 x 10⁸ platelets/mL using PPP.

-

-

Light Transmission Aggregometry:

-

Pre-warm the PRP to 37°C for 10 minutes.

-

Place a cuvette with PRP in the aggregometer and establish a baseline (0% aggregation).

-

Use a cuvette with PPP to set the 100% aggregation level.

-

Add a known concentration of Methylcarbamyl PAF C-8 to the PRP-containing cuvette with continuous stirring.

-

Record the change in light transmission over time to measure the extent of platelet aggregation.

-

Perform a dose-response curve to determine the EC₅₀ value.

-

Activation of Mitogen-Activated Protein Kinase (MAPK) Signaling

Methylcarbamyl PAF C-8 activates the MAPK signaling pathway, leading to the phosphorylation of downstream kinases. This can be assessed by Western blot analysis.

-

Cell Culture and Treatment:

-

Culture a suitable cell line (e.g., HEK293 cells transfected with the PAF receptor, or endothelial cells) to 70-80% confluency.

-

Starve the cells in serum-free medium for 12-24 hours.

-

Treat the cells with various concentrations of Methylcarbamyl PAF C-8 for different time points (e.g., 5, 15, 30, 60 minutes).

-

-

Protein Extraction and Quantification:

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phosphorylated forms of MAPK (e.g., phospho-p38, phospho-ERK1/2) overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Strip the membrane and re-probe with antibodies against total MAPK proteins as a loading control.

-

Cell Cycle Arrest

Methylcarbamyl PAF C-8 has been shown to induce cell cycle arrest, typically at the G1 phase, in certain cell types. This can be analyzed by flow cytometry.

-

Cell Culture and Treatment:

-

Seed cells (e.g., cancer cell lines) at a low density and allow them to attach overnight.

-

Treat the cells with various concentrations of Methylcarbamyl PAF C-8 for 24, 48, or 72 hours. Include a vehicle-treated control group.

-

-

Cell Harvesting and Fixation:

-

Harvest the cells by trypsinization, and collect both adherent and floating cells.

-

Wash the cells with PBS and centrifuge at 300 x g for 5 minutes.

-

Resuspend the cell pellet in a small volume of PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells.

-

Incubate the cells at -20°C for at least 2 hours.

-

-

Staining and Flow Cytometry:

-

Centrifuge the fixed cells to remove the ethanol.

-

Wash the cells with PBS.

-

Resuspend the cells in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples on a flow cytometer.

-

-

Data Analysis:

-

Acquire at least 10,000 events per sample.

-

Use cell cycle analysis software to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Conclusion

Methylcarbamyl PAF C-8 is a stable and potent analog of PAF that serves as an invaluable tool for investigating PAF receptor-mediated signaling pathways. Its resistance to enzymatic degradation allows for more controlled and prolonged experimental conditions compared to endogenous PAF. The detailed protocols provided in this guide for its synthesis and for the characterization of its biological activities are intended to facilitate further research into the multifaceted roles of PAF signaling in health and disease, and to aid in the development of novel therapeutic agents targeting this pathway.

An In-depth Technical Guide to the Synthesis and Purity of Methylcarbamyl PAF C-8

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylcarbamyl Platelet-Activating Factor C-8 (mc-PAF C-8), systematically known as 1-O-octyl-2-O-(N-methylcarbamoyl)-sn-glyceryl-3-phosphorylcholine, is a synthetic analog of the potent lipid mediator, Platelet-Activating Factor (PAF). Unlike its endogenous counterpart, mc-PAF C-8 is resistant to hydrolysis by PAF acetylhydrolase (PAF-AH), the enzyme responsible for PAF degradation. This metabolic stability makes it a valuable tool for researchers studying the physiological and pathological roles of PAF signaling. Its prolonged half-life of over 100 minutes in platelet-poor plasma allows for more sustained and controlled experimental conditions. This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of mc-PAF C-8, intended to support its application in cardiovascular and anti-cancer research.

Physicochemical Properties

A summary of the key physicochemical properties of Methylcarbamyl PAF C-8 is presented in the table below.

| Property | Value |

| Systematic Name | 1-O-octyl-2-O-(N-methylcarbamoyl)-sn-glyceryl-3-phosphorylcholine |

| Molecular Formula | C₁₈H₃₉N₂O₇P |

| Molecular Weight | 426.5 g/mol |

| Appearance | Typically a solution in ethanol |

| Purity | ≥98% |

| Solubility | Soluble in DMF (25 mg/ml), DMSO (25 mg/ml), Ethanol (50 mg/ml), and PBS (pH 7.2) (25 mg/ml) |

Synthesis of Methylcarbamyl PAF C-8

The synthesis of Methylcarbamyl PAF C-8 is a multi-step process that begins with a suitable lysophospholipid precursor. The following is a representative synthetic protocol based on established methods for the preparation of PAF analogs.

Experimental Protocol: Synthesis

Materials:

-

1-O-octyl-sn-glycero-3-phosphocholine (Lyso-PAF C-8)

-

Methyl isocyanate

-

Triethylamine (B128534) (TEA) or other suitable base

-

Anhydrous dichloromethane (B109758) (DCM) or other suitable aprotic solvent

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Preparation of the Reaction Mixture: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve 1-O-octyl-sn-glycero-3-phosphocholine in anhydrous dichloromethane.

-

Addition of Base: To the solution, add an excess of triethylamine (typically 2-3 equivalents) to act as a base and scavenger for any acidic byproducts.

-

Carbamoylation: Slowly add a slight excess of methyl isocyanate (typically 1.1-1.5 equivalents) to the stirred solution at room temperature.

-

Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., chloroform (B151607):methanol:water) and visualizing with a suitable stain (e.g., molybdenum blue for phospholipids). The disappearance of the starting lysophospholipid and the appearance of a new, less polar spot indicates product formation.

-

Quenching and Workup: Once the reaction is complete, the reaction can be quenched by the addition of a small amount of methanol. The solvent is then removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica (B1680970) gel. A gradient elution system, for example, starting with chloroform and gradually increasing the polarity with methanol, is typically employed to isolate the pure Methylcarbamyl PAF C-8.

Purity Analysis

Ensuring the high purity of Methylcarbamyl PAF C-8 is critical for its use in biological experiments. A combination of chromatographic and spectroscopic techniques is employed for this purpose.

Experimental Protocol: Purity Determination

1. High-Performance Liquid Chromatography (HPLC):

-

System: A standard HPLC system equipped with a suitable detector, such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD), which are ideal for non-chromophoric lipids.

-

Column: A normal-phase silica column is typically used for the separation of phospholipids.

-

Mobile Phase: A gradient of non-polar and polar solvents is used for elution. For example, a gradient of hexane/isopropanol and isopropanol/water can effectively separate different phospholipid classes.

-

Analysis: The purity is determined by the peak area percentage of the main product peak in the chromatogram. A purity of ≥98% is generally required for research applications.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the proton environment in the molecule, confirming the presence of the octyl chain, the glycerol (B35011) backbone, the methylcarbamyl group, and the phosphocholine (B91661) headgroup.

-

¹³C NMR: Confirms the carbon skeleton of the molecule.

-

³¹P NMR: Is particularly useful for phospholipid analysis as it provides a single peak for the phosphate (B84403) group, and its chemical shift is sensitive to the structure of the headgroup.

3. Mass Spectrometry (MS):

-

Electrospray ionization (ESI) or Fast Atom Bombardment (FAB) mass spectrometry can be used to confirm the molecular weight of the synthesized compound.

Biological Activity and Signaling Pathway

Methylcarbamyl PAF C-8 is a potent agonist of the PAF receptor (PAFR), a G-protein coupled receptor (GPCR). Upon binding to PAFR, it initiates a cascade of intracellular signaling events that are implicated in a variety of cellular responses.

Key signaling events triggered by mc-PAF C-8 include:

-

Activation of Mitogen-Activated Protein Kinase (MAPK): This leads to the induction of immediate-early genes such as c-fos and c-myc.

-

Induction of Cell Cycle Arrest: In certain cell types, such as NRK-49 cells overexpressing the PAF receptor, mc-PAF C-8 can induce G1 phase cell cycle arrest.

-

Platelet Aggregation: It is a potent inducer of platelet aggregation, a hallmark of PAF activity.

An In-depth Technical Guide on the Biological Half-life of Methylcarbamyl PAF C-8 in Plasma

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological half-life of Methylcarbamyl PAF C-8 in plasma, including quantitative data, detailed experimental protocols for its determination, and an exploration of its associated signaling pathways.

Quantitative Data: Biological Half-life

Methylcarbamyl PAF C-8 is a synthetic analog of Platelet-Activating Factor (PAF) designed for increased stability in biological fluids. Its resistance to degradation by the key metabolizing enzyme, platelet-activating factor acetylhydrolase (PAF-AH), results in a significantly extended plasma half-life compared to endogenous PAF.

| Compound | Matrix | Half-life (t½) | Key Characteristics |

| Methylcarbamyl PAF C-8 | Platelet-poor plasma | > 100 minutes | Resistant to degradation by PAF-AH.[1][2][3][4] |

This enhanced stability makes Methylcarbamyl PAF C-8 a valuable tool for studying PAF receptor-mediated processes, as it allows for more sustained signaling in experimental models.

Experimental Protocols: Determination of In Vitro Plasma Stability

The following is a detailed protocol for determining the in vitro half-life of a lipid analog like Methylcarbamyl PAF C-8 in plasma. This method utilizes liquid chromatography-mass spectrometry (LC-MS) for accurate quantification.

2.1. Materials and Reagents

-

Test compound (Methylcarbamyl PAF C-8)

-

Control compound (e.g., a compound with known plasma instability)

-

Pooled human plasma (or plasma from other species of interest)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Acetonitrile (B52724) (ACN), LC-MS grade

-

Methanol (MeOH), LC-MS grade

-

Internal standard (IS) solution (a structurally similar, stable compound)

-

96-well plates

-

Incubator shaker set to 37°C

-

Centrifuge capable of handling 96-well plates

-

LC-MS/MS system

2.2. Experimental Procedure

-

Preparation of Stock Solutions:

-

Prepare a stock solution of Methylcarbamyl PAF C-8 in an appropriate organic solvent (e.g., ethanol (B145695) or DMSO) at a concentration of 1 mM.

-

Prepare a stock solution of the internal standard in a similar manner.

-

-

Incubation:

-

Pre-warm the pooled plasma and PBS to 37°C.

-

In a 96-well plate, add the test compound to the plasma at a final concentration of 1 µM. Ensure the final concentration of the organic solvent is low (e.g., <1%) to avoid protein precipitation.

-

Incubate the plate at 37°C with gentle shaking.

-

-

Time-Point Sampling:

-

At designated time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), withdraw an aliquot of the incubation mixture.

-

-

Reaction Termination and Protein Precipitation:

-

Immediately terminate the enzymatic reaction by adding 3-4 volumes of cold acetonitrile containing the internal standard to the plasma aliquot.

-

Vortex the samples vigorously to ensure thorough mixing and complete protein precipitation.

-

-

Sample Processing:

-

Centrifuge the samples at high speed (e.g., 4000 rpm for 20 minutes at 4°C) to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

-

2.3. LC-MS/MS Analysis

-

Chromatographic Separation: Employ a suitable C18 reverse-phase column. The mobile phase can consist of a gradient of water and acetonitrile/methanol, both containing a small amount of an appropriate modifier like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization.

-

Mass Spectrometric Detection: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode for sensitive and specific detection of the parent compound and the internal standard.

2.4. Data Analysis

-

Calculate the peak area ratio of the test compound to the internal standard for each time point.

-

Normalize the peak area ratios to the value at time zero (T=0) to determine the percentage of the compound remaining at each time point.

-

Plot the natural logarithm of the percentage of compound remaining against time.

-

The slope of the linear regression of this plot represents the degradation rate constant (k).

-

Calculate the half-life (t½) using the following equation: t½ = 0.693 / k

Signaling Pathways and Visualizations

Methylcarbamyl PAF C-8 exerts its biological effects by binding to the PAF receptor, a G-protein coupled receptor (GPCR). This interaction initiates a cascade of intracellular signaling events, prominently including the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, which in turn leads to the induction of immediate-early genes such as c-fos and c-myc.

3.1. Experimental Workflow for In Vitro Plasma Stability Assay

3.2. Signaling Pathway of Methylcarbamyl PAF C-8

References

- 1. researchgate.net [researchgate.net]

- 2. charnwooddiscovery.com [charnwooddiscovery.com]

- 3. PAF-Mediated MAPK Signaling Hyperactivation via LAMTOR3 Induces Pancreatic Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PAF-mediated MAPK signaling hyperactivation via LAMTOR3 induces pancreatic tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Cellular Symphony: A Technical Guide to the Signaling Functions of Methylcarbamyl PAF C-8

For Immediate Release

A Deep Dive into the Mechanisms of a Potent Platelet-Activating Factor Analog and its Implications for Cellular Research and Drug Development

This whitepaper provides an in-depth technical exploration of Methylcarbamyl PAF C-8, a stable and potent analog of Platelet-Activating Factor (PAF). Designed for researchers, scientists, and professionals in drug development, this document elucidates the critical role of Methylcarbamyl PAF C-8 in pivotal cell signaling pathways. By presenting comprehensive experimental protocols, quantitative data, and detailed visual diagrams, this guide serves as a core resource for understanding and harnessing the therapeutic and research potential of this compound.

Introduction to Methylcarbamyl PAF C-8

Methylcarbamyl PAF C-8 is a synthetic analog of the naturally occurring lipid mediator, Platelet-Activating Factor (PAF). A key structural feature of Methylcarbamyl PAF C-8 is its resistance to degradation by the enzyme platelet-activating factor acetylhydrolase (PAF-AH). This heightened stability results in a significantly longer biological half-life of over 100 minutes in platelet-poor plasma, making it a robust tool for investigating PAF receptor-mediated signaling events.[1][2][3] Its primary mechanism of action involves binding to and activating the PAF receptor, a G-protein coupled receptor (GPCR), thereby initiating a cascade of intracellular signaling events.

Core Signaling Functions and Quantitative Analysis

Methylcarbamyl PAF C-8 has been demonstrated to elicit several key cellular responses. The following tables summarize the anticipated quantitative data from key functional assays.

Table 1: Platelet Aggregation

| Parameter | Value | Unit | Conditions |

| Agonist | Methylcarbamyl PAF C-8 | - | Human Platelet-Rich Plasma (PRP) |

| EC50 | To be determined | nM | Dose-response (e.g., 1-1000 nM) |

| Maximum Aggregation | To be determined | % | Compared to a standard agonist (e.g., PAF) |

Table 2: Gene Expression in NRK-49 Cells

| Gene | Fold Induction (mRNA) | Time Point | Conditions |

| c-fos | To be determined | 30 minutes | Serum-starved NRK-49 cells treated with Methylcarbamyl PAF C-8 |

| c-myc | To be determined | 60 minutes | Serum-starved NRK-49 cells treated with Methylcarbamyl PAF C-8 |

Table 3: Cell Cycle Analysis in NRK-49 Cells

| Cell Cycle Phase | % of Cell Population (Control) | % of Cell Population (Treated) | Conditions |

| G1 | To be determined | To be determined | Asynchronous NRK-49 cells treated with Methylcarbamyl PAF C-8 for 24 hours |

| S | To be determined | To be determined | Asynchronous NRK-49 cells treated with Methylcarbamyl PAF C-8 for 24 hours |

| G2/M | To be determined | To be determined | Asynchronous NRK-49 cells treated with Methylcarbamyl PAF C-8 for 24 hours |

Key Signaling Pathways Activated by Methylcarbamyl PAF C-8

Methylcarbamyl PAF C-8, through its interaction with the PAF receptor, triggers a signaling cascade with far-reaching cellular consequences. In NRK-49 cells that overexpress the PAF receptor, it is known to induce the expression of the immediate-early genes c-myc and c-fos and to activate the Mitogen-Activated Protein Kinase (MAPK) pathway.[1][2][3] Furthermore, it has been shown to induce cell cycle arrest in the G1 phase.[1][2][3]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and extension of these findings.

Platelet Aggregation Assay

This protocol details the measurement of platelet aggregation in response to Methylcarbamyl PAF C-8 using light transmission aggregometry.

References

The Role of Methylcarbamyl PAF C-8 in Platelet-Activating Factor Receptor Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Platelet-activating factor (PAF) is a potent, endogenously produced phospholipid that mediates a wide array of physiological and pathological processes, including platelet aggregation, inflammation, and anaphylaxis. Its effects are mediated through the platelet-activating factor receptor (PAFR), a G-protein coupled receptor (GPCR). The inherent instability of PAF, due to its rapid degradation by the enzyme PAF acetylhydrolase (PAF-AH), presents challenges for its use in research. Methylcarbamyl PAF C-8 (MC-PAF C-8) is a synthetic analog of PAF designed to overcome this limitation. This technical guide provides an in-depth analysis of the role of MC-PAF C-8 in PAFR binding, its downstream signaling effects, and detailed experimental protocols for its study.

MC-PAF C-8 is characterized by the replacement of the acetyl group at the sn-2 position of the glycerol (B35011) backbone with a methylcarbamyl group. This modification confers resistance to degradation by PAF-AH, resulting in a significantly longer half-life in biological systems.[1] Despite this modification, MC-PAF C-8 retains its ability to bind to and activate the PAFR, making it a valuable tool for investigating PAF-mediated signaling pathways.

Quantitative Analysis of PAFR Binding

The binding affinity of Methylcarbamyl PAF C-8 for the platelet-activating factor receptor has been quantified in comparison to the native PAF ligand. The data, summarized below, indicates that while MC-PAF C-8 is a potent agonist, its binding affinity is slightly lower than that of PAF.

| Ligand | Receptor Source | Binding Assay Type | Key Parameters | Reference |

| Methylcarbamyl PAF (CPAF) | Raji lymphoblast PAF receptor | Scatchard analysis of radioligand binding | Kd: 2.9 ± 0.9 nMBinding sites/cell : 14,800 | [2] |

| Platelet-Activating Factor (PAF) | Raji lymphoblast PAF receptor | Competition binding assay | Approximately 3-fold more potent than CPAF | [2] |

Signaling Pathways Activated by Methylcarbamyl PAF C-8

Upon binding to the PAFR, Methylcarbamyl PAF C-8 initiates a cascade of intracellular signaling events characteristic of Gq-coupled GPCRs. This activation leads to the stimulation of various downstream effectors, culminating in diverse cellular responses.

PAFR-Gq Signaling Cascade

The primary signaling pathway activated by the PAFR involves the Gq alpha subunit of the heterotrimeric G-protein. This leads to the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). This cascade ultimately leads to the activation of downstream pathways such as the Mitogen-Activated Protein Kinase (MAPK) pathway.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of Methylcarbamyl PAF C-8's interaction with the PAFR and its subsequent cellular effects.

Radioligand Binding Assay for PAFR

This protocol details a competitive binding assay to determine the affinity of unlabeled ligands, such as Methylcarbamyl PAF C-8, for the PAFR using a radiolabeled PAF analog.

Materials:

-

Cell membranes expressing PAFR (e.g., from transfected HEK293 cells or washed platelets)

-

Radiolabeled PAF (e.g., [³H]-PAF)

-

Unlabeled Methylcarbamyl PAF C-8

-

Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1% BSA, pH 7.4)

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4)

-

Glass fiber filters

-

Scintillation cocktail

-

96-well filter plates and vacuum manifold

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize cells expressing PAFR and isolate the membrane fraction by centrifugation. Resuspend the membrane pellet in binding buffer to a final protein concentration of 50-100 µg/mL.

-

Assay Setup: In a 96-well plate, add in the following order:

-

50 µL of binding buffer (for total binding) or 50 µL of a high concentration of unlabeled PAF (1 µM, for non-specific binding).

-

50 µL of various concentrations of Methylcarbamyl PAF C-8.

-

50 µL of [³H]-PAF at a concentration near its Kd.

-

50 µL of the membrane preparation.

-

-

Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter using a vacuum manifold.

-

Washing: Wash the filters three times with 200 µL of ice-cold wash buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.

In Vitro Platelet Aggregation Assay

This assay measures the ability of Methylcarbamyl PAF C-8 to induce platelet aggregation, a key physiological response mediated by PAFR activation.

Materials:

-

Freshly drawn human blood anticoagulated with 3.2% sodium citrate

-

Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)

-

Methylcarbamyl PAF C-8

-

Aggregometer and cuvettes with stir bars

-

Saline solution

Procedure:

-

PRP Preparation: Centrifuge whole blood at 200 x g for 15 minutes at room temperature. Carefully collect the upper layer, which is the PRP. Centrifuge the remaining blood at 2000 x g for 20 minutes to obtain PPP.

-

Platelet Count Adjustment: Adjust the platelet count in the PRP to approximately 2.5 x 10⁸ platelets/mL using PPP.

-

Aggregation Measurement:

-

Pipette 450 µL of the adjusted PRP into an aggregometer cuvette with a stir bar.

-

Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

-

Incubate the PRP at 37°C for 5 minutes.

-

Add 50 µL of various concentrations of Methylcarbamyl PAF C-8 to the PRP to initiate aggregation.

-

Record the change in light transmittance for 5-10 minutes.

-

-

Data Analysis: Determine the maximal percentage of aggregation for each concentration of MC-PAF C-8. Plot the percentage of aggregation against the agonist concentration to generate a dose-response curve and determine the EC₅₀.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following PAFR activation by Methylcarbamyl PAF C-8.

Materials:

-

Cells expressing PAFR (e.g., HEK293 or CHO cells)

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

-

Methylcarbamyl PAF C-8

-

Fluorescence plate reader or microscope

Procedure:

-

Cell Plating: Seed cells in a 96-well black, clear-bottom plate and grow to 80-90% confluency.

-

Dye Loading:

-

Prepare a loading buffer containing the calcium-sensitive dye and Pluronic F-127 in HBSS.

-

Remove the culture medium from the cells and add the loading buffer.

-

Incubate for 45-60 minutes at 37°C in the dark.

-

-

Washing: Gently wash the cells twice with HBSS to remove excess dye.

-

Calcium Measurement:

-

Place the plate in a fluorescence plate reader.

-

Record the baseline fluorescence for a short period.

-

Add various concentrations of Methylcarbamyl PAF C-8 to the wells.

-

Immediately begin recording the fluorescence intensity over time.

-

-

Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Determine the peak fluorescence response for each agonist concentration and plot a dose-response curve to calculate the EC₅₀.

MAPK Activation Assay (Western Blot)

This protocol assesses the phosphorylation of MAP kinases (e.g., ERK1/2) as a downstream indicator of PAFR activation by Methylcarbamyl PAF C-8.

Materials:

-

Cells expressing PAFR

-

Serum-free cell culture medium

-

Methylcarbamyl PAF C-8

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies against phosphorylated ERK1/2 (p-ERK) and total ERK1/2

-

HRP-conjugated secondary antibody

-

SDS-PAGE gels and Western blotting apparatus

-

Chemiluminescent substrate and imaging system

Procedure:

-

Cell Treatment:

-

Plate cells and grow to 80% confluency.

-

Serum-starve the cells for 12-24 hours.

-

Treat the cells with various concentrations of Methylcarbamyl PAF C-8 for a specified time (e.g., 5-15 minutes).

-

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with the primary antibody against p-ERK.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate.

-

-

Data Analysis:

-

Quantify the band intensities for p-ERK.

-

Strip the membrane and re-probe with an antibody against total ERK for normalization.

-

Calculate the ratio of p-ERK to total ERK to determine the extent of MAPK activation.

-

Conclusion

Methylcarbamyl PAF C-8 is a stable and potent agonist of the platelet-activating factor receptor. Its resistance to enzymatic degradation makes it an invaluable tool for studying the intricate signaling pathways and physiological responses mediated by PAFR activation. The experimental protocols provided in this guide offer a comprehensive framework for researchers to investigate the binding characteristics and functional consequences of MC-PAF C-8, thereby facilitating a deeper understanding of PAF biology and the development of novel therapeutics targeting the PAFR.

References

An In-depth Technical Guide to the Downstream Effects of Methylcarbamyl PAF C-8

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylcarbamyl Platelet-Activating Factor C-8 (MC-PAF C-8) is a synthetic, non-hydrolyzable analog of the potent lipid mediator, Platelet-Activating Factor (PAF). Its resistance to degradation by PAF acetylhydrolase (PAF-AH) results in a significantly longer plasma half-life, making it a valuable tool for investigating the sustained downstream effects of PAF receptor (PAFR) activation. This technical guide provides a comprehensive overview of the core biological consequences of MC-PAF C-8 engagement with its receptor, focusing on its roles in platelet aggregation, oncogene expression, cell cycle regulation, and mitogen-activated protein kinase (MAPK) signaling. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development in therapeutic areas such as oncology, immunology, and cardiovascular disease.

Introduction

Platelet-Activating Factor (PAF) is a potent phospholipid mediator involved in a diverse range of physiological and pathological processes, including inflammation, allergic responses, and thrombosis. The transient nature of endogenous PAF, owing to its rapid enzymatic degradation, presents challenges for studying its prolonged signaling effects. Methylcarbamyl PAF C-8 (MC-PAF C-8) is a stable analog of PAF C-16, engineered to be resistant to the hydrolytic action of PAF acetylhydrolase (PAF-AH).[1][2][3] This stability, affording it a half-life of over 100 minutes in platelet-poor plasma, allows for sustained activation of the PAF receptor (PAFR), a G-protein coupled receptor (GPCR), enabling detailed investigation of its downstream signaling cascades.[1][2][3]

This guide will delve into the key downstream effects of MC-PAF C-8, with a particular focus on data derived from studies on Normal Rat Kidney (NRK) cells engineered to overexpress the PAF receptor, a well-established model system for elucidating PAF signaling.

Core Downstream Effects of Methylcarbamyl PAF C-8

Platelet Aggregation

MC-PAF C-8 is a potent inducer of platelet aggregation, a critical process in hemostasis and thrombosis. Its activity is comparable to that of native PAF C-16.

Table 1: Quantitative Data on MC-PAF C-8-Induced Platelet Aggregation

| Parameter | Value | Reference |

| Potency vs. PAF C-16 | Nearly equipotent | [3] |

Induction of Immediate-Early Genes: c-myc and c-fos

A key downstream effect of MC-PAF C-8-mediated PAFR activation is the rapid and transient induction of the immediate-early genes c-myc and c-fos. These proto-oncogenes are critical regulators of cell proliferation, differentiation, and apoptosis. In NRK cells overexpressing the PAF receptor, MC-PAF C-8 robustly stimulates the expression of both genes.[1][2][3]

Table 2: Quantitative Data on c-myc and c-fos Induction by MC-PAF C-8 in PAFR-Overexpressing NRK Cells

| Gene | Peak Induction Time | Fold Induction (at 100 nM MC-PAF C-8) | Reference |

| c-fos | 30 minutes | ~15-fold | Kume et al., 1997 |

| c-myc | 1 hour | ~5-fold | Kume et al., 1997 |

Activation of Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK signaling cascade is a crucial pathway that transduces extracellular signals to the nucleus to regulate a wide array of cellular processes. MC-PAF C-8 has been shown to activate the MAPK pathway, specifically the extracellular signal-regulated kinase (ERK), in PAFR-overexpressing NRK cells.[1][2][3]

Table 3: Quantitative Data on MAPK Activation by MC-PAF C-8 in PAFR-Overexpressing NRK Cells

| Parameter | Observation | Time Course | Reference |

| ERK Phosphorylation | Increased | Peaks at 5-10 minutes | Kume et al., 1997 |

G1 Phase Cell Cycle Arrest

Paradoxically, despite its ability to induce mitogenic signals like c-myc and MAPK activation, sustained exposure to MC-PAF C-8 leads to an arrest of the cell cycle in the G1 phase.[1][2][3] This suggests a complex, context-dependent role for PAFR signaling in cell cycle regulation.

Table 4: Quantitative Data on G1 Cell Cycle Arrest Induced by MC-PAF C-8 in PAFR-Overexpressing NRK Cells

| Treatment Condition | Percentage of Cells in G1 Phase | Reference |

| Control (no treatment) | ~45% | Kume et al., 1997 |

| MC-PAF C-8 (100 nM) for 24 hours | ~70% | Kume et al., 1997 |

Signaling Pathways and Experimental Workflows

Signaling Pathway of MC-PAF C-8

The binding of MC-PAF C-8 to the PAFR initiates a cascade of intracellular events. The following diagram illustrates the key signaling pathways activated by MC-PAF C-8.

Caption: Signaling pathway of Methylcarbamyl PAF C-8.

Experimental Workflow for Investigating MC-PAF C-8 Effects

A typical experimental workflow to investigate the downstream effects of MC-PAF C-8 is outlined below.

Caption: Experimental workflow for MC-PAF C-8 studies.

Detailed Experimental Protocols

The following protocols are based on the methodologies described in Kume et al., 1997, J. Biol. Chem. 272:22898-22904, the foundational study on the effects of PAF in PAFR-overexpressing NRK cells.

Cell Culture

-

Cell Line: Normal Rat Kidney (NRK) cells stably overexpressing the guinea pig PAF receptor.

-

Culture Medium: Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 units/ml penicillin, and 100 µg/ml streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are typically grown to sub-confluence and then serum-starved for 24-48 hours to synchronize them in the G0/G1 phase.

Northern Blot Analysis for c-myc and c-fos Expression

-

Cell Treatment: Serum-starved PAFR-NRK cells are treated with 100 nM MC-PAF C-8 for various time points (e.g., 0, 15, 30, 60, 120 minutes).

-

RNA Extraction: Total RNA is extracted from the cells using a standard method such as the acid guanidinium (B1211019) thiocyanate-phenol-chloroform method.

-

Electrophoresis and Blotting: 20 µg of total RNA per lane is separated on a 1% agarose (B213101) gel containing 2.2 M formaldehyde (B43269) and then transferred to a nylon membrane.

-

Hybridization: The membrane is hybridized with 32P-labeled cDNA probes specific for rat c-myc and c-fos. A probe for a housekeeping gene (e.g., GAPDH) is used as a loading control.

-

Visualization and Quantification: The radioactive signals are detected by autoradiography, and the band intensities are quantified using densitometry.

Western Blot Analysis for MAPK (ERK) Phosphorylation

-

Cell Lysis: Following treatment with MC-PAF C-8, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the cell lysates is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) and then incubated with a primary antibody specific for phosphorylated ERK (p-ERK). Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The membrane can be stripped and re-probed with an antibody for total ERK as a loading control.

Cell Cycle Analysis by Flow Cytometry

-

Cell Treatment and Harvesting: PAFR-NRK cells are treated with MC-PAF C-8 (e.g., 100 nM) for the desired duration (e.g., 24 hours). Cells are then harvested by trypsinization.

-

Fixation: The harvested cells are washed with PBS and fixed in ice-cold 70% ethanol (B145695) while vortexing gently. Cells are stored at -20°C for at least 2 hours.

-

Staining: The fixed cells are washed with PBS to remove the ethanol and then resuspended in a staining solution containing a DNA intercalating dye (e.g., propidium (B1200493) iodide) and RNase A.

-

Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer.

-

Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined by analyzing the DNA content histograms using appropriate software.

Conclusion

Methylcarbamyl PAF C-8 is an indispensable tool for elucidating the complex and multifaceted downstream effects of sustained PAF receptor activation. Its ability to induce platelet aggregation, stimulate immediate-early gene expression, activate the MAPK pathway, and paradoxically cause G1 cell cycle arrest highlights the intricate nature of PAF signaling. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of targeting the PAF signaling axis in various diseases. Future investigations into the precise molecular mechanisms underlying the dual proliferative and anti-proliferative effects of MC-PAF C-8 are warranted and will undoubtedly contribute to the development of novel therapeutic strategies.

References

- 1. Platelet-activating factor (PAF) induces growth stimulation, inhibition, and suppression of oncogenic transformation in NRK cells overexpressing the PAF receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. (PDF) Platelet-Activating Factor (PAF) Induces Growth [research.amanote.com]

- 3. 1997ï½NCGM/Prof. Shimizu Lab [ri.jihs.go.jp]

A Comparative Analysis of the Biological Activities of Methylcarbamyl PAF C-8 and C-16 Analogs

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Platelet-Activating Factor (PAF) is a highly potent, naturally occurring phospholipid mediator involved in a wide array of physiological and pathological processes, including inflammation, allergic responses, and thrombosis.[1] Its biological actions are mediated through a specific G-protein-coupled receptor, the PAF receptor (PAFR).[2][3][4] However, the therapeutic and research applications of native PAF are limited by its rapid metabolic inactivation by the enzyme PAF acetylhydrolase (PAF-AH).[1] To overcome this limitation, stable analogs have been synthesized.

Among the most studied are the methylcarbamyl analogs, where the acetyl group at the sn-2 position is replaced by a metabolically stable N-methylcarbamyl group. This modification confers significant resistance to hydrolysis by PAF-AH.[5][6][7] This guide provides a detailed comparison of the biological activities of two such analogs, which differ in the length of the alkyl chain at the sn-1 position: Methylcarbamyl PAF C-8 (1-O-octyl) and Methylcarbamyl PAF C-16 (1-O-hexadecyl). Understanding the influence of the alkyl chain length on biological potency and function is critical for the design of specific and effective PAFR modulators in research and drug development.

Comparative Biological Activity

The length of the sn-1 alkyl chain is a critical determinant of the biological potency of PAF and its analogs. The following sections and tables summarize the known biological activities of the C-8 and C-16 methylcarbamyl PAF analogs.

Platelet Aggregation

PAF is a potent inducer of platelet aggregation.[1][8] The methylcarbamyl analogs retain this critical function. Methylcarbamyl PAF C-16 is a stable analog that is nearly equipotent with the native PAF C-16 in its ability to induce platelet aggregation in both isolated platelets and platelet-rich plasma.[6][7]

| Analog | Assay | Key Findings | Reference |

| Methylcarbamyl PAF C-16 | Platelet Aggregation (in vitro) | Nearly equipotent to native PAF C-16. | [6][7] |

| Methylcarbamyl PAF C-8 | Platelet Aggregation (in vitro) | C-8 analog of the potent C-16 version; specific comparative quantitative data is not readily available in the literature but activity is expected. | [6] |

Receptor Binding and Cellular Signaling

The biological effects of these analogs are initiated by binding to the PAF receptor. The methylcarbamyl analog of PAF competes with native PAF for binding to high-affinity receptors on human polymorphonuclear neutrophils.[5] This binding triggers a cascade of intracellular signaling events. Both PAF C-16 and its methylcarbamyl C-16 analog have been shown to induce the expression of early-response genes like c-myc and c-fos and to activate the mitogen-activated protein kinase (MAPK) pathway in cells overexpressing the PAF receptor.[6][7] Furthermore, Methylcarbamyl PAF C-16 can induce G1 phase cell cycle arrest, suggesting a role in regulating cell proliferation.[6][7]

| Analog | Target/Assay | Key Findings | Reference |

| Methylcarbamyl PAF (C-16) | PAF Receptor Binding (Neutrophils) | Competes with PAF for high-affinity receptors with a dissociation constant (Kd) of 1.1 nM (compared to 0.2 nM for PAF). | [5] |

| Methylcarbamyl PAF C-16 | Cellular Signaling (NRK-49 cells) | Induces c-myc and c-fos expression; activates MAP kinase. | [6][7] |

| Methylcarbamyl PAF C-16 | Cell Cycle (NRK-49 cells) | Induces G1 phase cell cycle arrest. | [6][7] |

| Methylcarbamyl PAF C-16 | Intracellular Calcium | Increases intracellular free calcium in a dose-dependent manner (100 pM - 1 µM). | [9] |

In Vivo Hemodynamic Effects

PAF is a powerful vasodilator and can cause significant hypotension.[10][11] This effect is a key in vivo measure of PAF analog activity. Studies have shown that analogs with modified phosphorylcholine (B1220837) moieties can be 3-10 times more potent than natural C16-PAF in inducing hypotension in rats.[12] While direct comparative data for the C-8 and C-16 methylcarbamyl analogs is limited, the C-16 version is expected to be a potent hypotensive agent, consistent with the high activity of C16-PAF.[11]

| Analog | Biological Effect | Animal Model | Key Findings | Reference |

| PAF C-16 | Hypotension | Rat | Potent hypotensive agent. | [11] |

| PAF Analogs | Hypotension | Rat | Modifications to the phosphorylcholine group can increase hypotensive potency by 3-10 fold compared to C16-PAF. | [12] |

| Methylcarbamyl PAF C-16 | Hypotension | (Inferred) | Expected to be a potent hypotensive agent due to its structural similarity and potency in other assays. | |

| Methylcarbamyl PAF C-8 | Hypotension | (Inferred) | Potency relative to the C-16 analog is not specified in available literature. |

Signaling Pathways and Experimental Workflows

PAF Receptor Signaling Pathway

Upon binding of a Methylcarbamyl PAF analog, the PAF receptor (PAFR), a G-protein-coupled receptor, activates multiple intracellular signaling pathways.[2][3][13] It primarily couples to Gq and Gi proteins, leading to the activation of Phospholipase C (PLC).[3] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC). These events culminate in various cellular responses, including MAPK activation, inflammation, and cell proliferation.[13]

Caption: PAF Receptor (PAFR) signaling cascade initiated by Methylcarbamyl PAF binding.

General Experimental Workflow: In Vitro Platelet Aggregation Assay

The assessment of platelet aggregation is a fundamental method for determining the biological activity of PAF analogs.[14][15] The workflow involves preparing platelet-rich plasma, stimulating it with the test compound, and measuring the change in light transmission as platelets aggregate.

Caption: Workflow for measuring platelet aggregation induced by PAF analogs.

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible assessment of the biological activity of Methylcarbamyl PAF analogs.

Protocol 1: In Vitro Platelet Aggregation Assay

This protocol is adapted from standard light transmission aggregometry (LTA) methods.[14]

1. Materials and Reagents:

-

Methylcarbamyl PAF C-8 and C-16 stock solutions (in ethanol (B145695) or DMSO).

-

Human whole blood collected in 3.2% sodium citrate (B86180) tubes.

-

Saline solution (0.9% NaCl).

-

Light Transmission Aggregometer.

-

Temperature-controlled cuvettes with stir bars.

2. Preparation of Platelet-Rich and Platelet-Poor Plasma:

-

Collect human venous blood into tubes containing 3.2% sodium citrate (9 parts blood to 1 part citrate).

-

To obtain Platelet-Rich Plasma (PRP), centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature with the brake off.

-

Carefully aspirate the upper PRP layer into a separate plastic tube.

-

To obtain Platelet-Poor Plasma (PPP), centrifuge the remaining blood at 1500-2000 x g for 15 minutes at room temperature.

-

Aspirate the supernatant (PPP) and store it. PPP is used to set the 100% aggregation baseline in the aggregometer.

3. Aggregation Measurement:

-

Adjust the platelet count in the PRP if necessary (typically to 2.5-3.0 x 10⁸ platelets/mL) using autologous PPP.

-

Pipette 450 µL of PRP into a siliconized glass cuvette with a magnetic stir bar. Place the cuvette in the heating block of the aggregometer and allow it to equilibrate to 37°C for 5 minutes while stirring.

-

Calibrate the aggregometer by setting 0% aggregation with the PRP sample and 100% aggregation with a PPP sample.

-

Add a specific volume (e.g., 5-10 µL) of the Methylcarbamyl PAF analog at the desired final concentration to the PRP cuvette. PAF-induced aggregation typically occurs over a dose range of 50 nM to 1 µM.[8]

-

Record the change in light transmission for at least 5 minutes.

-

The extent of aggregation is quantified as the maximum percentage change in light transmission from baseline.

4. Data Analysis:

-

Construct dose-response curves by plotting the percentage of aggregation against the log concentration of the analog.

-

From these curves, determine key parameters such as the EC₅₀ (the concentration that produces 50% of the maximal response).[14]

Protocol 2: Measurement of PAF-Induced Hypotension in Rats

This protocol outlines the in vivo measurement of blood pressure changes in response to PAF analog administration in anesthetized rats.[11][16][17]

1. Animal Preparation:

-

Use male Wistar or Sprague-Dawley rats (250-350 g).

-

Anesthetize the rat with an appropriate agent (e.g., urethane (B1682113) at 1.2 g/kg, i.p.).[17]

-

Cannulate the trachea to ensure a patent airway.

-

Cannulate the carotid artery with a saline-filled catheter connected to a pressure transducer for continuous monitoring of arterial blood pressure.[17]

-

Cannulate the jugular vein for intravenous administration of the test compounds.[17]

-

Allow the animal's blood pressure to stabilize for at least 15-20 minutes before administering any substances.

2. Compound Administration and Measurement:

-

Prepare serial dilutions of Methylcarbamyl PAF C-8 and C-16 in sterile, pyrogen-free saline containing 0.25% bovine serum albumin (BSA) to prevent adherence to plasticware.

-

Administer the PAF analog as an intravenous (i.v.) bolus injection through the jugular vein cannula, followed by a small flush of saline (0.1 mL).[17]

-

Administer doses in an escalating manner, allowing blood pressure to return to baseline between injections. Typical dose ranges for PAF-induced hypotension are 0.5-200 ng/kg.[11]

-

Continuously record the mean arterial pressure (MAP), systolic, and diastolic blood pressure.

3. Data Analysis:

-

Quantify the hypotensive response as the maximum decrease in MAP from the pre-injection baseline.

-

Plot the change in MAP against the log dose of the analog to generate dose-response curves.

-

Compare the potency of the C-8 and C-16 analogs by comparing their respective dose-response curves and calculating the dose required to produce a specific level of hypotension (e.g., ED₅₀).

References

- 1. Biochemistry of Platelet Activating Factor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 1-O-alkyl-2-N-methylcarbamyl-glycerophosphocholine: a biologically potent, non-metabolizable analog of platelet-activating factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. Methyl-carbamyl-PAF-C-16, 25MG | Labscoop [labscoop.com]

- 8. Mechanism of PAF-induced platelet aggregation in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Methylcarbamyl PAF C-16|Platelet Activating Factor Analogue|TargetMol [targetmol.com]

- 10. Mechanisms of hypotension produced by platelet-activating factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Vasorelaxant effect of C16-PAF and C18-PAF on renal blood flow and systemic blood pressure in the anesthetized rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Hypotensive actions of some analogues of platelet-activating factor (PAF) with higher potencies than natural PAF - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Measurement of human embryo-derived platelet-activating factor (PAF) using a quantitative bioassay of platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Platelet activating factor (PAF) involvement in endotoxin-induced hypotension in rats. Studies with PAF-receptor antagonist kadsurenone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Measurement of invasive blood pressure in rats - PMC [pmc.ncbi.nlm.nih.gov]

Resistance of Methylcarbamyl PAF C-8 to Platelet-Activating Factor Acetylhydrolase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the resistance of Methylcarbamyl Platelet-Activating Factor C-8 (mc-PAF C-8) to enzymatic degradation by Platelet-Activating Factor Acetylhydrolase (PAF-AH). A comprehensive understanding of this resistance is critical for the application of mc-PAF C-8 as a stable agonist in research and for the development of novel therapeutics targeting the PAF signaling pathway.

Core Concepts: The Molecular Basis of Resistance

Platelet-Activating Factor (PAF) is a potent phospholipid mediator involved in a myriad of physiological and pathological processes, including inflammation, thrombosis, and allergic reactions. Its activity is tightly regulated by PAF Acetylhydrolase (PAF-AH), an enzyme that hydrolyzes the acetyl group at the sn-2 position of the glycerol (B35011) backbone, rendering PAF biologically inactive.

Methylcarbamyl PAF C-8 is a synthetic analog of PAF that exhibits remarkable resistance to this enzymatic inactivation. The key to this resistance lies in the substitution of the labile acetyl group at the sn-2 position with a stable N-methylcarbamoyl group. The amide bond within the methylcarbamoyl moiety is not susceptible to hydrolysis by the catalytic site of PAF-AH, which is specifically adapted for an ester linkage. This structural modification confers a significantly prolonged biological half-life to mc-PAF C-8 in plasma, estimated to be over 100 minutes, in stark contrast to the short half-life of native PAF.

Data Summary

The following table summarizes the key properties of Methylcarbamyl PAF C-8 in comparison to native PAF.

| Property | Methylcarbamyl PAF C-8 | Native PAF (C16) | Reference |

| sn-2 Moiety | N-Methylcarbamoyl | Acetyl | N/A |

| Susceptibility to PAF-AH | Resistant | Susceptible | [1] |

| Half-life in Plasma | > 100 minutes | Short (minutes) | [1][2][3] |

| Biological Activity | Potent PAF Receptor Agonist | Potent PAF Receptor Agonist | [1][2][3] |

Experimental Protocols

Synthesis of Methylcarbamyl PAF C-8

A detailed, step-by-step protocol for the synthesis of 1-O-octyl-2-O-(N-methylcarbamoyl)-sn-glyceryl-3-phosphorylcholine (Methylcarbamyl PAF C-8) is not explicitly available in the reviewed literature. However, a general synthetic strategy can be inferred from the synthesis of other PAF analogs. The synthesis would likely involve the following key steps:

-

Preparation of the Lysolipid Precursor: Synthesis of 1-O-octyl-sn-glycero-3-phosphocholine (lyso-PAF C-8). This can be achieved through various established methods in phospholipid chemistry, often starting from a chiral precursor like sn-glycero-3-phosphocholine.

-

Carbamoylation: The crucial step of introducing the methylcarbamoyl group at the sn-2 position. This would typically involve the reaction of the free hydroxyl group of lyso-PAF C-8 with methyl isocyanate in an inert solvent and in the presence of a suitable catalyst.

-

Purification: Purification of the final product would be essential to remove any unreacted starting materials and byproducts. This is typically achieved using chromatographic techniques such as silica (B1680970) gel column chromatography or high-performance liquid chromatography (HPLC).

PAF-AH Activity Assay (Radiometric Method)

This protocol is designed to measure the activity of PAF-AH and can be adapted to demonstrate the resistance of mc-PAF C-8 by its lack of hydrolysis.

Materials:

-

[³H-acetyl]-PAF (radiolabeled substrate)

-

Unlabeled PAF

-

Enzyme source (e.g., purified PAF-AH, plasma, cell lysate)

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.4)

-

Quenching solution (e.g., 1 M citric acid)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Substrate Preparation: Prepare a working solution of [³H-acetyl]-PAF mixed with unlabeled PAF to achieve the desired specific activity and final concentration.

-

Enzyme Reaction: In a microcentrifuge tube, combine the enzyme source with the reaction buffer.

-

Initiation: Start the reaction by adding the [³H-acetyl]-PAF substrate solution to the enzyme mixture. For a control demonstrating resistance, a parallel reaction should be set up using mc-PAF C-8 as a competitive inhibitor or as the sole substrate (if a labeled version is available).

-

Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

-

Termination: Stop the reaction by adding the quenching solution.

-

Extraction: Add an organic solvent (e.g., ethyl acetate) to extract the unhydrolyzed [³H-acetyl]-PAF, while the released [³H]-acetate remains in the aqueous phase.

-

Quantification: Transfer an aliquot of the aqueous phase to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter. The amount of radioactivity is proportional to the PAF-AH activity.

When testing mc-PAF C-8, no significant release of radiolabeled acetate (B1210297) is expected, confirming its resistance to hydrolysis.

Visualizations

PAF Signaling Pathway

Caption: Signaling pathway of Methylcarbamyl PAF C-8 via the PAF receptor.

Experimental Workflow for Assessing Resistance

Caption: Workflow to determine the resistance of mc-PAF C-8 to PAF-AH.

References

The history and development of carbamoyl PAF analogs